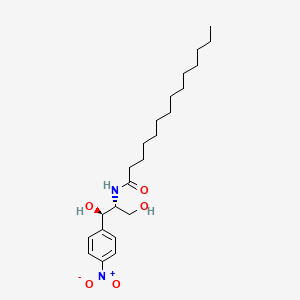
D-NMAPPD
Übersicht
Beschreibung
- Durch die Steigerung der endogenen Produktion von Ceramiden reguliert This compound die Eigenschaften von NMDA-Rezeptoren .
- Bemerkenswerterweise zeigt This compound Antitumor-Wirkungen .
Herstellungsmethoden
Synthesewege: Die Synthesewege für werden in der verfügbaren Literatur nicht explizit erwähnt.
Reaktionsbedingungen: Ähnlich bleiben spezifische Reaktionsbedingungen ungenannt.
Industrielle Produktion: Informationen zu industriellen Produktionsmethoden sind begrenzt.
Wissenschaftliche Forschungsanwendungen
Chemie: könnte aufgrund seiner Auswirkungen auf die Ceramidspiegel in Studien zum Lipidstoffwechsel untersucht werden.
Biologie: Untersuchen Sie seine Rolle in zellulären Signalwegen, die NMDA-Rezeptoren betreffen.
Medizin: Erforschen Sie sein Potenzial als Antitumormittel.
Wirkmechanismus
Ziele: interagiert wahrscheinlich mit saurer Ceramidase und NMDA-Rezeptoren.
Signalwege: Es moduliert die Ceramidspiegel und beeinflusst nachgeschaltete Signalwege.
Wirkmechanismus
Target of Action
D-Nmappd, also known as (1R,2R)-B13, is a potent inhibitor of the enzyme acid ceramidase . Acid ceramidase is a lipid hydrolase responsible for the degradation of ceramide into sphingosine and free fatty acids within lysosomes . Aberrant activity of this enzyme has been observed in several human cancers and Alzheimer’s disease .
Mode of Action
This compound interacts with acid ceramidase, inhibiting its activity . This inhibition leads to an increase in the endogenous production of ceramides . Ceramides are bioactive lipids that play a crucial role in cell signaling processes, including the regulation of cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
By inhibiting acid ceramidase and thus increasing ceramide levels, this compound affects several biochemical pathways. Elevated ceramide levels have been associated with the induction of apoptosis, or programmed cell death . In addition, this compound has been shown to regulate NMDA receptor properties , which play a key role in synaptic plasticity and memory function.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in certain cell types . For example, treatment of melanoma cells with this compound has been shown to elevate endogenous ceramide levels, leading to apoptosis . Moreover, this compound has been found to exhibit significant cytotoxic effects on certain cell lines .
Biochemische Analyse
Biochemical Properties
D-Nmappd plays a significant role in biochemical reactions, particularly as an inhibitor of ceramidase . Ceramidase is an enzyme that is involved in the metabolism of sphingolipids, a class of lipids that play crucial roles in cellular functions such as signal transduction and cell recognition .
Cellular Effects
This compound has been shown to induce cell death in SW403 colon adenocarcinoma cells in a time- and concentration-dependent manner . It increases intracellular ceramide accumulation and cytochrome C release, leading to apoptosis in these cells . It does not affect the viability of rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells when used at a concentration of 100 mM .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ceramidase, an enzyme involved in the metabolism of sphingolipids . By inhibiting this enzyme, this compound increases the accumulation of ceramides, a type of sphingolipid, within the cell . This accumulation triggers the release of cytochrome C, a key event in the initiation of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, it induces cell death in a time- and concentration-dependent manner
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce tumor growth and the number of hepatic metastases in SW403 and LoVo colon cancer mouse xenograft models
Metabolic Pathways
This compound is involved in the metabolic pathway of sphingolipids, where it acts as an inhibitor of ceramidase . This enzyme is responsible for the breakdown of ceramides, and its inhibition by this compound leads to an accumulation of ceramides within the cell .
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for are not explicitly mentioned in the available literature.
Reaction Conditions: Similarly, specific reaction conditions remain undisclosed.
Industrial Production: Information regarding industrial-scale production methods is limited.
Analyse Chemischer Reaktionen
Reaktionen: kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution. detaillierte Studien sind rar.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen resultieren, werden nicht explizit angegeben.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: zeichnet sich durch seine spezifische Hemmung der sauren Ceramidase aus.
Ähnliche Verbindungen: Obwohl keine direkten Vergleiche angegeben werden, gibt es verwandte Ceramid-modulierende Verbindungen.
Eigenschaften
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDVLHKNBOGJY-FYYLOGMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


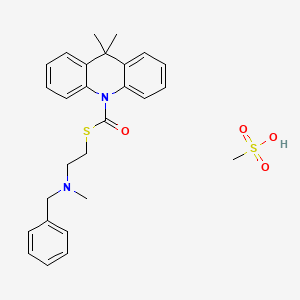
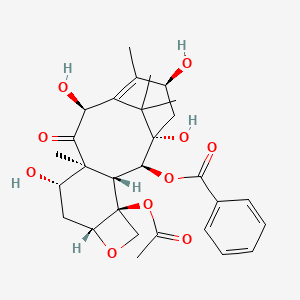
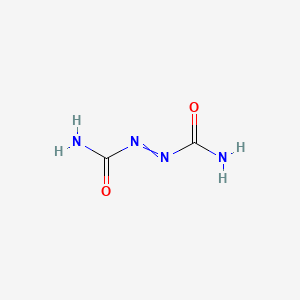
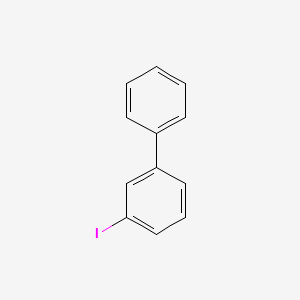
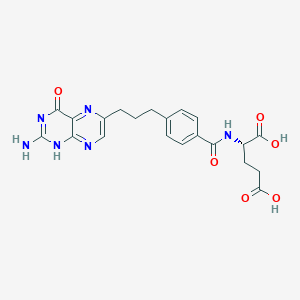
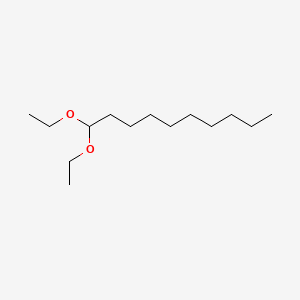
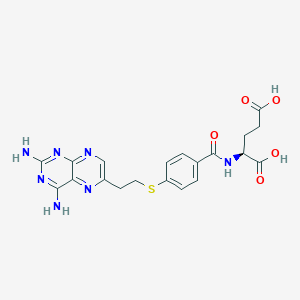
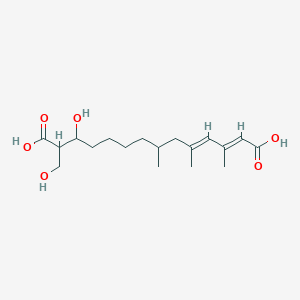

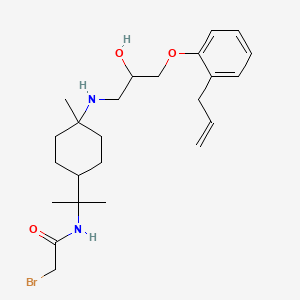



![7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663924.png)
